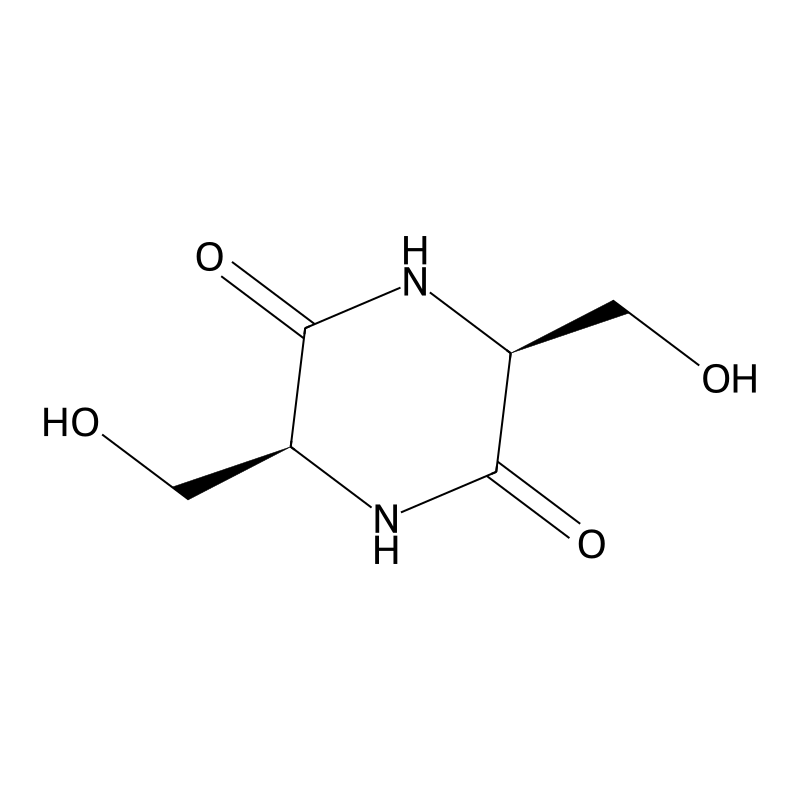

CYCLO(-SER-SER)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potential Roles in Cellular Processes

- Polyamine metabolism: (3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione is a catabolic product of spermidine, another essential polyamine in cells. Studies suggest it might play a role in regulating spermidine levels and maintaining cellular polyamine homeostasis [].

- Cellular signaling: Research indicates that (3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione might interact with various cellular signaling pathways, potentially influencing cell growth, differentiation, and survival [].

Potential Applications in Medicine

- Neurodegenerative diseases: Studies suggest that altered polyamine metabolism might be associated with the development of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Research is ongoing to explore the potential of (3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione in modulating polyamine levels and mitigating disease progression [].

- Cancer research: Some studies suggest that (3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione might exhibit anti-tumor properties. Further research is needed to understand its potential therapeutic applications in cancer treatment [].

CYCLO(-SER-SER) is a cyclic dipeptide composed of two serine residues. This compound exhibits unique structural characteristics due to its cyclic nature, which influences its chemical behavior and biological interactions. The cyclic structure allows for conformational flexibility, enabling the molecule to adopt various spatial arrangements, which can affect its reactivity and interaction with biological targets.

- Oxidation: The hydroxymethyl groups in the serine residues can be oxidized to form carboxylic acids, altering the compound's properties and potential applications.

- Reduction: Under certain conditions, the compound can undergo reduction reactions, leading to the formation of alcohols or other derivatives.

- Photopolymerization: CYCLO(-SER-SER) has been noted for its ability to absorb light and undergo photopolymerization, forming more complex structures .

CYCLO(-SER-SER) has demonstrated biological activity that may be relevant in therapeutic contexts. Notably, it shows potential in inhibiting specific protein interactions, such as the binding between integrin very-late antigen-4 (VLA-4) and vascular-cell-adhesion molecule-1 (VCAM-1). This property suggests its potential utility in anti-inflammatory drug design . Additionally, its structural features may allow it to interact with various biological receptors, further expanding its therapeutic possibilities.

The synthesis of CYCLO(-SER-SER) can be achieved through several methods:

- Solid-phase peptide synthesis: This method allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain anchored to a solid support.

- Cyclization techniques: The formation of the cyclic structure can be accomplished through chemical cyclization reactions, often involving coupling agents that facilitate the formation of peptide bonds between the terminal amino acids of the linear precursor .

Studies on CYCLO(-SER-SER) have focused on its interactions with proteins and other biomolecules. Its ability to inhibit VLA-4/VCAM-1 interactions highlights its potential role in modulating immune responses. Further research is needed to elucidate its full range of interactions and mechanisms of action within biological systems.

CYCLO(-SER-SER) shares similarities with other cyclic peptides but maintains unique characteristics due to its specific amino acid composition. Here are some comparable compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| CYCLO(-LEU-LEU) | Cyclic Dipeptide | Exhibits hydrophobic properties; involved in protein folding. |

| CYCLO(-VAL-VAL) | Cyclic Dipeptide | Known for stability in aqueous solutions; used in drug design. |

| CYCLO(-ALA-ALA) | Cyclic Dipeptide | Less polar; often studied for structural properties. |

CYCLO(-SER-SER) is distinctive due to its polar hydroxymethyl groups, which influence solubility and reactivity compared to other cyclic dipeptides. Its potential for biological activity also sets it apart as a candidate for therapeutic development.

The Discovery of Serine and Its Significance

The historical journey begins with the discovery of serine, the fundamental building block of CYCLO(-SER-SER). In 1865, German chemist Emil Cramer first isolated serine from silk protein, specifically from sericin, a particularly rich source of this amino acid [1] [2] [3]. The name "serine" derives from the Latin word "sericum," meaning silk, reflecting its origin of discovery [4] [5]. This discovery was remarkable as serine became one of the first amino acids to be identified and isolated from natural sources, establishing a precedent for amino acid research [2].

The structural elucidation of serine was completed in 1902 when Emil Fischer and Leuchs clarified its structure as 2-amino-3-hydroxypropionic acid [6]. This structural determination was crucial for understanding the chemical nature of the hydroxyl-containing amino acid that would later become central to cyclic dipeptide chemistry [5].

The Birth of Peptide Chemistry

The formal establishment of peptide chemistry as a scientific discipline began with Emil Fischer's pioneering work in the early 20th century. In 1901, Fischer, working with E. Fourneau, published the first report of dipeptide synthesis, specifically the preparation of glycylglycine obtained through partial hydrolysis of the diketopiperazine of glycine [7] [8]. This achievement marked the beginning of systematic peptide synthesis and established Fischer as the founding father of peptide chemistry.

At the 14th meeting of German scientists and physicians on September 22, 1902, at Karlsbad, Fischer introduced the term "peptides," derived from the Greek word "pepsis" meaning digestion [7] [8]. This nomenclature established the fundamental distinction between peptides and proteins, with molecules containing 50 or more amino acids generally regarded as proteins and those with fewer residues designated as peptides [7].

The Discovery and Development of Cyclic Dipeptides

Early Recognition of Cyclic Peptide Structures

The recognition of cyclic peptide structures emerged in the late 19th century. Cyclic dipeptides were first discovered in 1880, marking the earliest recognition of these unique structural motifs [9]. The first successful synthesis of a cyclic dipeptide was achieved by Curtius and Goebel in 1888, who synthesized cyclo(Leu-Leu), establishing the fundamental synthetic approach to these compounds [10].

The term "diketopiperazine" was introduced to describe the six-membered ring structure formed by two amino acids connected through peptide bonds. These compounds were also known by various names including 2,5-diketopiperazines, dioxopiperazines, and dipeptide anhydrides [9] [11].

Structural Understanding and Characterization

A significant milestone in understanding cyclic peptides occurred in 1938 when 2,5-diketopiperazine became the first compound containing a peptide bond to be characterized by X-ray crystallography [11]. This achievement provided crucial structural insights into the geometry and bonding patterns of cyclic dipeptides, establishing the foundation for modern structural studies.

The systematic study of cyclic dipeptides gained momentum throughout the 20th century. Research revealed that these compounds represent the simplest naturally occurring cyclic forms of peptides, commonly biosynthesized by a large variety of living organisms and conserved from bacteria to humans [9].

Evolution of Peptide Synthesis Methodologies

Classical Synthesis Approaches

The development of peptide synthesis methodologies has been crucial for the preparation and study of cyclic dipeptides. Fischer's peptide synthesis method, developed in 1903, provided the first practical approach to peptide bond formation through the use of α-chloro or α-bromo acyl chlorides with amino acid esters [12] [13].

The introduction of protecting groups marked a significant advancement in peptide chemistry. In 1931, Max Bergmann and Ludwig Zervas introduced the carbobenzoxy (Cbz) group for temporary protection of amino functions, solving fundamental problems in peptide synthesis and leading to a new era in the field [13] [14].

The Solid-Phase Revolution

The revolutionary development of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield in 1963 transformed peptide chemistry [15] [16]. This method enabled the efficient synthesis of peptides by anchoring the growing peptide chain to a solid support, dramatically improving yields and simplifying purification procedures [17].

An important discovery related to cyclic peptides emerged from SPPS research. In 1972, Gisin and Merrifield identified diketopiperazines as by-products of solid-phase peptide synthesis, providing crucial insights into the formation mechanisms of cyclic dipeptides [10]. They observed that 70% of the dipeptide D-Pro-D-Val was cleaved from an ester-linked polystyrene support through intramolecular aminolysis, forming the corresponding diketopiperazine [10].

Biological Recognition and Significance

Understanding Biological Activity

The biological significance of cyclic dipeptides gained recognition gradually throughout the 20th century. In 1995, C. Prasad published a comprehensive review on "Bioactive cyclic dipeptides," highlighting the physiological and pharmacological activities of these compounds [18]. This review established that cyclic dipeptides are among the simplest peptide derivatives commonly found in nature, with many exhibiting interesting biological activities in mammals.

The review identified several endogenous cyclic dipeptides in animals and plants, including cyclo(Pro-Leu), cyclo(Pro-Val), cyclo(Pro-Phe), cyclo(Ala-Leu), cyclo(Pro-Tyr), cyclo(Pro-Trp), and cyclo(His-Pro) [18]. Notably, cyclo(His-Pro) was conclusively shown to be endogenous to mammals, while others were structurally related to endogenous peptides that may serve as precursors.

Enzymatic Biosynthesis Discovery

A significant breakthrough in understanding cyclic dipeptide biosynthesis occurred in 2002 with the identification of the first cyclodipeptide synthase (CDPS) during characterization of the albonoursin biosynthetic pathway in Streptomyces noursei [19]. This discovery revealed that cyclodipeptide synthases are a newly defined family of peptide-bond forming enzymes responsible for the ribosome-independent biosynthesis of various cyclodipeptides.

The number of reported CDPSs has experienced significant growth, with 800 identified by June 2017 [19]. These enzymes are present in bacteria, fungi, and animal cells, indicating the widespread biological importance of cyclic dipeptides across different life forms.

Modern Understanding and Research Context

Contemporary Cyclic Peptide Research

The 21st century has witnessed renewed interest in cyclic peptides, driven by their potential therapeutic applications. Modern research has characterized cyclic dipeptides as biologically active compounds with diverse functions, including bacterial quorum sensing, antimicrobial, anticancer, and radical-scavenging properties [9].

Recent studies have revealed that cyclic dipeptides can be developed to carry biologically active molecules across the blood-brain barrier, highlighting their potential as drug delivery systems [20]. The attractive features of cyclic peptides, including structural stability, resistance to enzymatic degradation, and enhanced bioactivity, have made them promising alternatives to traditional small molecule and macromolecule pharmaceuticals [9].

Structural Diversity and Modifications

Contemporary research has revealed the remarkable structural diversity of cyclic dipeptides. The 2,5-diketopiperazine core can be modified by various tailoring enzymes, including methyltransferases, prenyltransferases, and cytochrome P450 enzymes, leading to the formation of complex secondary metabolites [21]. These modifications greatly expand the chemical space and biological activities of cyclic dipeptides.

The development of modern analytical techniques has enabled detailed structural characterization of cyclic dipeptides. CYCLO(-SER-SER) has been characterized with the molecular formula C₆H₁₀N₂O₄, molecular weight 174.15 g/mol, and CAS number 23409-30-5 [22] [23]. Its systematic name is (3S,6S)-3,6-bis(hydroxymethyl)piperazine-2,5-dione, reflecting its specific stereochemistry with both serine residues in the L-configuration [23].

| Historical Milestone | Year | Significance |

|---|---|---|

| Serine discovery | 1865 | First amino acid isolated from silk protein by Emil Cramer |

| Cyclic dipeptides discovered | 1880 | First recognition of cyclic peptide structures |

| First cyclic peptide synthesis | 1888 | Curtius and Goebel synthesized cyclo(Leu-Leu) |

| First dipeptide synthesis | 1901 | Fischer and Fourneau synthesized glycylglycine |

| Peptide nomenclature established | 1902 | Fischer introduced the term "peptides" |

| Serine structure clarified | 1902 | Fischer and Leuchs determined serine structure |

| X-ray crystallography of peptide bond | 1938 | First structural characterization of peptide bonds |

| Solid-phase peptide synthesis | 1963 | Merrifield revolutionized peptide synthesis |

| Diketopiperazines in SPPS | 1972 | Gisin and Merrifield identified cyclic formation |

| Bioactive cyclic dipeptides review | 1995 | Prasad established biological significance |

| First cyclodipeptide synthase | 2002 | Enzymatic biosynthesis pathway discovered |